Tert-butyl2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate
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Overview
Description
Tert-butyl2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate is a chemical compound with the molecular formula C15H16BrNO3 and a molecular weight of 338.1964 . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of tert-butyl2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate typically involves the reaction of tert-butyl bromoacetate with a suitable isoquinoline derivative. One common method includes the use of tert-butyl bromoacetate as a building block during the synthesis . The reaction conditions often involve the use of organic solvents such as methylene chloride and bases like imidazole to facilitate the reaction .
Chemical Reactions Analysis
Tert-butyl2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include sodium borohydride for reduction and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to interact with enzymes and receptors in biological systems, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Tert-butyl2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate can be compared with other similar compounds, such as:
- tert-Butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate
- tert-Butyl 2-(6-bromo-3-(isopropylamino)-2-oxopyrazin-1(2H)-yl)acetate
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific isoquinoline structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16BrNO3 |
---|---|
Molecular Weight |
338.20 g/mol |
IUPAC Name |
tert-butyl 2-(6-bromo-1-oxoisoquinolin-2-yl)acetate |
InChI |
InChI=1S/C15H16BrNO3/c1-15(2,3)20-13(18)9-17-7-6-10-8-11(16)4-5-12(10)14(17)19/h4-8H,9H2,1-3H3 |
InChI Key |
XHHAIXSFZXRBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC2=C(C1=O)C=CC(=C2)Br |
Origin of Product |
United States |
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